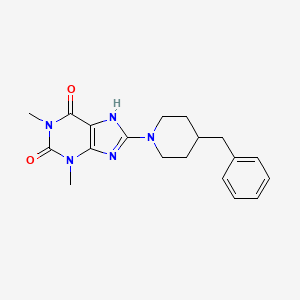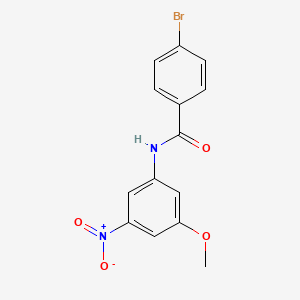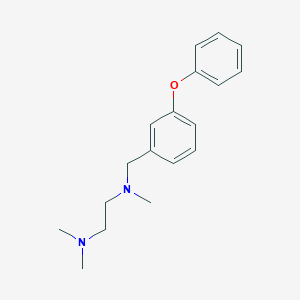![molecular formula C20H32N2O2 B6023199 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as ABT-436, is a compound that has been developed as a potential treatment for alcohol use disorder (AUD).
Wirkmechanismus
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in regulating stress responses and reward pathways in the brain. By blocking the Y1 receptor, this compound reduces the release of the stress hormone corticotropin-releasing factor (CRF) and decreases the activation of the brain's reward system in response to alcohol.
Biochemical and Physiological Effects:
This compound has been shown to reduce alcohol consumption and craving in both animal models and human clinical trials. The compound also appears to have minimal side effects and is well-tolerated in humans. This compound has been found to have no effect on blood alcohol levels or on the subjective effects of alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is that the compound has been extensively studied and its mechanism of action is well-understood. However, one limitation is that the compound has only been tested in the context of AUD and its potential use in treating other addictive disorders is still being investigated.
Zukünftige Richtungen
There are several future directions for research on 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the potential use of the compound in combination with other medications or behavioral therapies for treating AUD. Another direction is the investigation of this compound's potential use in treating other addictive disorders, such as nicotine and cocaine addiction. Additionally, further research is needed to determine the long-term safety and efficacy of this compound.
Synthesemethoden
The synthesis of 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol involves several steps, including the coupling of cyclopentylmagnesium bromide with 2-ethoxybenzaldehyde, followed by the addition of piperazine and reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been studied extensively in preclinical and clinical trials for its potential use in treating AUD. The compound has been shown to reduce alcohol consumption in animal models and in human clinical trials. This compound has also been investigated for its potential use in treating other addictive disorders, such as nicotine and cocaine addiction.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-2-24-20-10-6-3-7-17(20)15-21-12-13-22(18-8-4-5-9-18)19(16-21)11-14-23/h3,6-7,10,18-19,23H,2,4-5,8-9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSFDIGKCGDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)

![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)